molecular formula C20H22N2O5S B2520756 N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 433696-03-8

N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No. B2520756
CAS RN: 433696-03-8
M. Wt: 402.47
InChI Key: BNTMVYHIVDPQDB-UHFFFAOYSA-N
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Description

The compound "N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and functionalities. These compounds are often explored for their pharmacological properties, such as inhibition of enzymes or receptors that are significant in disease pathways.

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented in the literature. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of substituents that can significantly enhance biological activity . Similarly, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves an aryllithium reaction with carbon dioxide . These methods could potentially be adapted for the synthesis of "N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide" by incorporating the appropriate functional groups at the relevant positions on the piperidine ring.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives leads to an increase in anti-acetylcholinesterase activity . The structure-activity relationship studies of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives also indicate that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity . These findings suggest that the molecular structure of "N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide" would be critical in determining its biological properties.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents attached to the piperidine core. For instance, the presence of a sulfonyl group can lead to various chemical reactions, such as sulfonation, which is a common reaction in the synthesis of sulfonamide-containing compounds . The reactivity of the benzodioxol moiety in the target compound could also be explored in the context of potential chemical transformations that might affect its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of different substituents can significantly alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of trifluoromethoxy groups in piperazine derivatives has been shown to enhance potency against certain genotypes of the hepatitis C virus . These insights can be used to predict the properties of "N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide" and guide further optimization for potential therapeutic use.

Scientific Research Applications

Antimicrobial Activity and Molecular Modeling

  • Study on Schiff Base Derived from Sulfamerazine : A Schiff base derived from sulfamerazine and 1,3-Benzodioxole-5-carbaldehyde demonstrated potent antibacterial and antifungal activity. Molecular modeling studies were performed to show the interactions contributing to this activity (Othman et al., 2019).

Pharmacological Properties of Benzamide Derivatives

  • Selective Serotonin 4 Receptor Agonists : Benzamide derivatives were synthesized and evaluated for their effect on gastrointestinal motility, highlighting the potential of these compounds as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Bioactivity of Sulfonamide Derivatives

  • Biologically Active O-Substituted Derivatives : A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and exhibited significant activity against butyrylcholinesterase enzyme, indicating their potential in enzyme inhibition studies (Khalid et al., 2013).

Anti-Fatigue Effects of Benzamide Derivatives

  • Study on Benzamide Derivatives : Benzamide derivatives, including those related to 1,3-benzodioxol-5-ylcarbonyl piperidine, were synthesized and demonstrated anti-fatigue effects in weight-loaded forced swimming mice, suggesting their potential in enhancing physical endurance (Wu et al., 2014).

Antimicrobial Activity Against Plant Pathogens

  • Sulfonyl Piperidine Derivatives : Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives demonstrated significant antimicrobial activities against pathogens affecting tomato plants, underscoring the agricultural applications of similar compounds (Vinaya et al., 2009).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-2-5-17(6-3-14)28(24,25)22-10-8-15(9-11-22)20(23)21-16-4-7-18-19(12-16)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTMVYHIVDPQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

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